molecular formula C13H25ClN2O2 B2696403 Tert-butyl decahydro-2,6-naphthyridine-2-carboxylate hydrochloride CAS No. 2503207-78-9

Tert-butyl decahydro-2,6-naphthyridine-2-carboxylate hydrochloride

Cat. No.: B2696403
CAS No.: 2503207-78-9
M. Wt: 276.81
InChI Key: AXKNCMQRVDFRFC-UHFFFAOYSA-N
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Description

Tert-butyl decahydro-2,6-naphthyridine-2-carboxylate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine ring system and a tert-butyl ester group. It is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification to introduce the tert-butyl group. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, cyclization, esterification, and salt formation. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl decahydro-2,6-naphthyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Tert-butyl decahydro-2,6-naphthyridine-2-carboxylate hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl decahydro-1,5-naphthyridine-1-carboxylate
  • Tert-butyl 4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene

Uniqueness

Tert-butyl decahydro-2,6-naphthyridine-2-carboxylate hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-5-10-8-14-6-4-11(10)9-15;/h10-11,14H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKNCMQRVDFRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503207-78-9
Record name tert-butyl decahydro-2,6-naphthyridine-2-carboxylate hydrochloride
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